![molecular formula C16H20O6 B12394301 2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)
2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- is a coumarin derivative. This compound was first isolated from the stem of Angelica dahurica, a plant known for its medicinal properties . Coumarins are a class of organic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- can be achieved through various synthetic routes. One notable method involves the use of a biocatalytic domino reaction. This method utilizes an alkaline protease from Bacillus licheniformis to catalyze the synthesis through a domino Knoevenagel/intramolecular transesterification reaction . The reaction conditions, such as solvent, water content, and temperature, can be adjusted to control the enzymatic chemoselectivity and optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as the stem of Angelica dahurica. The extraction process typically includes solvent extraction, purification, and crystallization to obtain the pure compound .
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions can occur at various positions on the benzopyran ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
科学研究应用
2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- has several scientific research applications:
Chemistry: This compound is studied for its unique chemical properties and potential as a building block for synthesizing other complex molecules.
Biology: It is investigated for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of various diseases and conditions.
Industry: It is used in the development of new materials and products, including pharmaceuticals and cosmetics
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate oxidative stress, inflammation, and microbial growth. It may interact with enzymes, receptors, and other cellular components to exert its effects .
相似化合物的比较
Similar Compounds
Decursinol: Another coumarin derivative with similar biological activities.
Obtusifol: A coumarin compound known for its pharmacological properties.
Uniqueness
2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- is unique due to its specific structural features and the presence of the 2,3-dihydroxy-1-methoxy-3-methylbutyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C16H20O6 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC 名称 |
6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C16H20O6/c1-16(2,19)15(18)14(21-4)10-7-9-5-6-13(17)22-11(9)8-12(10)20-3/h5-8,14-15,18-19H,1-4H3/t14-,15+/m1/s1 |
InChI 键 |
GIRZZQJILPTTEK-CABCVRRESA-N |
手性 SMILES |
CC(C)([C@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)OC)O)O |
规范 SMILES |
CC(C)(C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)
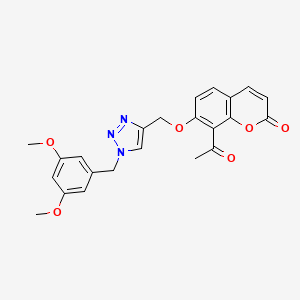

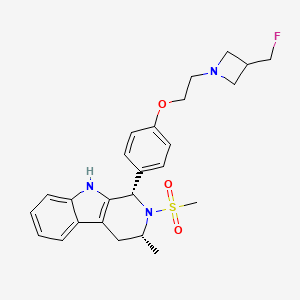

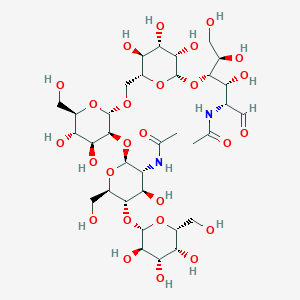

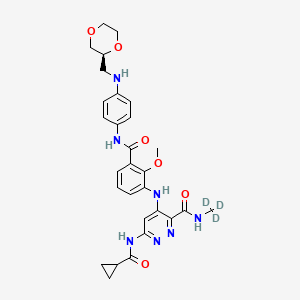
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
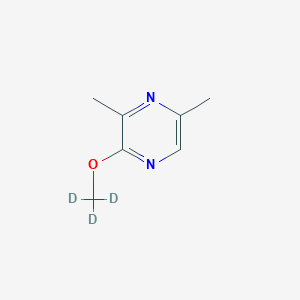
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
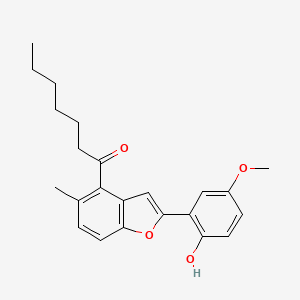
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
